molecular formula C3H5N3 B016455 3-Aminopyrazole CAS No. 1820-80-0

3-Aminopyrazole

Cat. No. B016455
CAS RN: 1820-80-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Aminopyrazoles are synthesized efficiently through copper-catalyzed three-component reactions involving butadiynes, sulfonylazides, and hydrazides or imidamides. This method leverages the formation of β-alkynyl-N-sulfonyl ketenimine intermediates, presenting a novel approach in organic synthesis for creating 1,3-dielectrophilic equivalents (Xing et al., 2014).

Molecular Structure Analysis

The molecular and vibrational structures of 3-aminopyrazoles have been extensively studied, with a focus on 3-amino-5-hydroxypyrazole (3A5HP). Advanced techniques like density functional theory (DFT) have been employed to calculate geometrical parameters and vibrational frequencies, offering insights into their molecular conformations (Swaminathan et al., 2009).

Chemical Reactions and Properties

3-Aminopyrazoles engage in various chemical reactions, highlighting their reactivity and functional versatility. For instance, they have been utilized as beta-sheet templates in conjunction with ferrocenoyl-dipeptides to form supramolecular assemblies, demonstrating their potential in creating sophisticated molecular architectures (Saweczko et al., 2001).

Physical Properties Analysis

The study of 3-aminopyrazoles' physical properties, such as their solid-state structures and hydrogen bonding patterns, has been enriched by X-ray crystallography and spectroscopic analyses. These studies reveal intricate networks of hydrogen bonds, crucial for understanding their stability and interactions in various states (Dobson & Gerkin, 1998).

Scientific Research Applications

3-Aminopyrazole is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . It’s also interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where 3-Aminopyrazole takes part, as well as on the biological activities of targets bearing a 3-Aminopyrazole moiety .

  • Medicinal Chemistry : 3-Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

  • Organic Synthesis : 3-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

  • Heterocyclic Synthesis : 3-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .

  • Pharmaceutical Industry : Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

  • Industrial and Agricultural Applications : Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

  • Liquid Crystal Properties : Some pyrazoles have liquid crystal properties .

  • Eco-friendly Methodologies : 3-Aminopyrazoles are used in eco-friendly methodologies for the preparation of pyrazoles . These methodologies include heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

  • Prototropic Annular Tautomerism : For aminopyrazole, the 3-tautomer was found to be more stable than its 5-isomer . Additionally, the intramolecular prototropic annular tautomerism from the 3-amino to the 5-amino derivative involves an energy demand .

  • Novel Biological Affinities : Pyrazoles, including 3-Aminopyrazoles, have been reported to have novel biological affinities . This makes them interesting for further research in medicinal chemistry .

  • Supramolecular and Polymer Chemistry : Different pyrazole derivatives, including 3-Aminopyrazoles, are used in supramolecular and polymer chemistry .

  • Food Industry and Cosmetic Colorings : Pyrazole derivatives are used in the food industry and as cosmetic colorings .

  • UV Stabilizers : Some pyrazoles, including 3-Aminopyrazoles, are used as UV stabilizers .

Safety And Hazards

3-Aminopyrazole is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from 3-aminopyrazole, is a powerful starting point in medicinal chemistry programmes due to facile derivatisation with a wide range of different groups and functionalities . This scaffold has been used in the development of kinase inhibitors to treat a range of diseases, including cancer .

properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminopyrazole

CAS RN

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Record name 1820-80-0
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Record name Pyrazol-3-ylamine
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Record name Pyrazol-3-ylamine
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Record name 3-Aminopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
P Pevarello, MG Brasca, R Amici, P Orsini… - Journal of medicinal …, 2004 - ACS Publications
… at the effect of a phenylacetamido moiety on the 3-aminopyrazole scaffold. A selection of 3-… substituents of two different scaffolds, the 3-aminopyrazole and the purine, can be placed in …
Number of citations: 180 pubs.acs.org
P Pevarello, MG Brasca, P Orsini… - Journal of medicinal …, 2005 - ACS Publications
… In a previous article we described the lead discovery process of a 3-aminopyrazole class of CDK2/cyclin A−E inhibitors. The endpoint of this process was PNU-292137, a compound …
Number of citations: 135 pubs.acs.org
S Chan, Y Zhang, J Wang, Q Yu, X Peng… - Journal of Medicinal …, 2022 - ACS Publications
… In summary, a series of 3-aminopyrazole derivatives were designed and synthesized as new highly potent and selective AXL kinase inhibitors. One of the most promising compounds, 6li…
Number of citations: 2 pubs.acs.org
B Holló, VM Leovac, P Bombicz, A Kovács… - Australian journal of …, 2010 - CSIRO Publishing
… As an extension of our continuous interest in the chemistry of 3-aminopyrazole derivatives, in the present study we have focussed our attention on the corresponding Cu II and Ni II …
Number of citations: 10 www.publish.csiro.au
M Alimohammady, M Jahangiri, F Kiani… - Journal of environmental …, 2017 - Elsevier
… In this study, a new functionalized MWCNTs by 3-aminopyrazole was successfully synthesized and applied for Cd(II) ions adsorption from aqueous solutions. FT-IR, TGA, EDS and SEM …
Number of citations: 42 www.sciencedirect.com
P Saweczko, GD Enright, HB Kraatz - Inorganic Chemistry, 2001 - ACS Publications
… The use of 3-aminopyrazole derivatives as β-sheet templates … The use of 3-aminopyrazole derivatives as β-sheet templates … -dipeptide with the 3-aminopyrazole derivatives, with binding …
Number of citations: 87 pubs.acs.org
VM Leovac, ZD Tomić, A Kovács, MD Joksović… - Journal of …, 2008 - Elsevier
… Among them 3-aminopyrazole and its derivatives serve as … derived from corresponding 3-aminopyrazole derivatives have … However, the chemistry of 3-aminopyrazole has remained …
Number of citations: 17 www.sciencedirect.com
T Liu, R Cui, J Chen, J Zhang, Q He… - Archiv der …, 2011 - Wiley Online Library
A series of cis‐restricted 4,5‐diaryl‐3‐aminopyrazole derivatives were synthesized and tested for their cytotoxic activity in vitro against five human cancer cell lines (K562, ECA‐109, …
Number of citations: 17 onlinelibrary.wiley.com
FA Attaby, SM Eldin - Archives of pharmacal research, 1997 - Springer
Thiocarboxamidocinnamonitrile derivatives2 a–f reacted with 3-aminopyrazole derivatives3 a–c to give the pyrazole[3,2-b]pyrimidine derivatives6 a–p. Compounds6 a–p were used as …
Number of citations: 8 link.springer.com
HF Anwar, MH Elnagdi - ARKIVOC: Online Journal of Organic …, 2009 - arkat-usa.org
… A novel green iodination of 3-aminopyrazole was described with iodine and hydrogen peroxide in water to give 4-iodo-3-aminopyrazole in 82% yield.97d …
Number of citations: 108 www.arkat-usa.org

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